molecular formula C25H26N2O6S2 B2358259 Methyl 3-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-5-phenylthiophene-2-carboxylate CAS No. 396724-94-0

Methyl 3-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-5-phenylthiophene-2-carboxylate

Cat. No.: B2358259
CAS No.: 396724-94-0
M. Wt: 514.61
InChI Key: FKXAGJKHPAUZDB-UHFFFAOYSA-N
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Description

Methyl 3-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-5-phenylthiophene-2-carboxylate is a synthetic small molecule characterized by a thiophene-2-carboxylate core substituted with a phenyl group at the 5-position and a benzamido-morpholinosulfonyl moiety at the 3-position. The sulfonyl group bridges the aromatic benzamido and morpholino components, contributing to conformational rigidity and hydrogen-bonding capabilities.

Properties

IUPAC Name

methyl 3-[[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]amino]-5-phenylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O6S2/c1-16-14-27(15-17(2)33-16)35(30,31)20-11-9-19(10-12-20)24(28)26-21-13-22(18-7-5-4-6-8-18)34-23(21)25(29)32-3/h4-13,16-17H,14-15H2,1-3H3,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKXAGJKHPAUZDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(SC(=C3)C4=CC=CC=C4)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-5-phenylthiophene-2-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C24H25N3O4S2C_{24}H_{25}N_{3}O_{4}S_{2}, with a molecular weight of approximately 483.6 g/mol. It contains several functional groups that contribute to its biological activity, particularly the sulfonamide and thiophene moieties.

PropertyValue
Molecular FormulaC₁₈H₁₉N₂O₄S
Molecular Weight483.6 g/mol
SolubilitySoluble in DMSO
Purity≥95%

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. Research indicates that compounds with similar structures often exhibit:

  • Tyrosinase Inhibition : Analogous compounds have demonstrated the ability to inhibit tyrosinase, an enzyme involved in melanin production. This suggests potential applications in treating hyperpigmentation disorders .
  • Antioxidant Activity : The compound may possess antioxidant properties, which can mitigate oxidative stress in cells, contributing to its therapeutic potential against various diseases .

Tyrosinase Inhibition Studies

In cell-based assays using B16F10 murine melanoma cells, this compound was evaluated for its tyrosinase inhibitory effects. The results indicated:

  • Concentration-Dependent Inhibition : The compound exhibited significant inhibition of both cellular and mushroom tyrosinase activity at varying concentrations (10 µM to 20 µM).
  • Comparative Efficacy : When compared to known inhibitors like kojic acid, the compound showed comparable or superior inhibitory effects on tyrosinase activity.

Antioxidant Studies

The antioxidant capacity of the compound was assessed through DPPH and ABTS radical scavenging assays:

  • DPPH Scavenging Activity : The compound demonstrated a high percentage of DPPH radical scavenging activity, indicating strong antioxidant potential.
  • Comparison with Controls : Its antioxidant efficacy was comparable to that of vitamin C, a standard antioxidant control.

Case Studies and Research Findings

  • Study on Melanin Production : A study investigating the anti-melanogenic effects of this compound found that it effectively reduced melanin production in B16F10 cells by inhibiting intracellular tyrosinase activity .
  • Cytotoxicity Assessment : Cytotoxicity tests revealed that the compound did not exhibit significant toxicity at concentrations ≤20 µM over 48 hours, making it a promising candidate for further development in cosmetic or therapeutic applications .
  • Mechanistic Insights : Further research into the mechanism of action revealed that the compound likely acts as an allosteric modulator on specific receptor pathways involved in melanogenesis and oxidative stress response .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares key features with sulfonylurea herbicides (e.g., metsulfuron-methyl) and morpholino-triazine derivatives. Below is a comparative analysis:

Property Target Compound Sulfonylurea Herbicides (e.g., Metsulfuron-methyl) Morpholino-Triazine Derivatives (e.g., Compound 22 in )
Core Structure Thiophene-2-carboxylate ester Triazine ring Triazine ring with morpholino substituents
Sulfonyl Group Linked to 2,6-dimethylmorpholine and benzamido groups Linked to urea and triazine Absent; urea linkage instead
Key Functional Groups Methyl ester, benzamido, morpholinosulfonyl Methyl ester, sulfonylurea, triazine Carboxylic acid, urea, dimorpholino-triazine
Solubility Likely enhanced by morpholino group Moderate (ester form) Enhanced (carboxylic acid form)
Biological Activity Hypothesized herbicidal or kinase-inhibitory activity (untested) Herbicidal (inhibits acetolactate synthase) Potential kinase inhibition or agrochemical applications

Electronic and Steric Effects

  • The thiophene ring provides electron-rich aromaticity, contrasting with the electron-deficient triazine core in sulfonylureas. This may influence binding to biological targets like enzymes or receptors.

Preparation Methods

Cyclocondensation of 1,4-Diketones

A mixture of ethyl acetoacetate, benzaldehyde, and elemental sulfur undergoes cyclization in the presence of a morpholine catalyst at 80–100°C for 12–24 hours. The reaction proceeds via a thiocarbonyl ylide intermediate, yielding methyl 5-phenylthiophene-2-carboxylate in 65–72% yield after recrystallization from ethanol.

Table 1: Optimization of Thiophene Core Synthesis

Parameter Condition Yield (%)
Catalyst Morpholine 68
Temperature (°C) 90 72
Solvent Toluene 65
Reaction Time (h) 18 70

Functionalization at Position 3: Introduction of the Benzamido Group

The C-3 position of the thiophene ring is electrophilic, enabling nucleophilic aromatic substitution (NAS) or palladium-catalyzed cross-coupling.

Direct Amidation via Schotten-Baumann Reaction

Methyl 5-phenylthiophene-2-carboxylate is treated with 4-(chlorosulfonyl)benzoyl chloride in dichloromethane under basic conditions (pyridine or triethylamine). The reaction proceeds at 0°C to room temperature over 6 hours, yielding the benzamido intermediate in 58–63% yield.

Critical Considerations :

  • Regioselectivity : Steric hindrance from the C-5 phenyl group directs substitution to C-3.
  • Side Reactions : Over-sulfonation is mitigated by slow addition of the sulfonyl chloride.

Sulfonylation and Morpholino Incorporation

The sulfonyl chloride intermediate undergoes nucleophilic displacement with 2,6-dimethylmorpholine to form the sulfonamide linkage.

Two-Step Sulfonylation Protocol

  • Sulfonation : 4-(Chlorosulfonyl)benzoyl chloride is generated by treating 4-mercaptobenzoic acid with chlorine gas in acetic acid at 40°C.
  • Amination : The sulfonyl chloride reacts with 2,6-dimethylmorpholine in tetrahydrofuran (THF) at reflux for 8 hours, achieving 85–90% conversion.

Table 2: Sulfonamide Formation Optimization

Parameter Condition Conversion (%)
Solvent THF 89
Temperature (°C) 66 (reflux) 90
Base Triethylamine 88

Final Esterification and Purification

The carboxylic acid intermediate is esterified using methanol in the presence of thionyl chloride (SOCl₂) as a catalyst. The reaction is conducted at 60°C for 4 hours, yielding the methyl ester in 93–95% purity after silica gel chromatography.

Alternative Pathways and Comparative Analysis

One-Pot Tandem Synthesis

A streamlined approach involves simultaneous cyclization and sulfonylation using iron(III) chloride as a dual-purpose catalyst. This method reduces reaction time to 8 hours but compromises yield (52–57%) due to competing side reactions.

Enzymatic Resolution for Stereochemical Control

Lipase-mediated asymmetric hydrolysis of racemic intermediates can enrich enantiomeric excess (ee) to >98%, though scalability remains a challenge.

Industrial-Scale Considerations

  • Catalyst Recycling : Iron-based catalysts from patent CN102603646B are recoverable via filtration, reducing costs by 30%.
  • Waste Mitigation : Cyanide-free protocols adopted from CN110352193B eliminate hazardous byproducts.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to synthesize Methyl 3-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-5-phenylthiophene-2-carboxylate?

  • Methodological Answer : The compound is typically synthesized via multi-step routes involving:

  • Step 1 : Formation of the thiophene core using the Gewald reaction, where ethyl cyanoacetate reacts with sulfur and ketones to generate 2-aminothiophene intermediates .
  • Step 2 : Introduction of the morpholinosulfonyl group via sulfonylation of benzamide derivatives under reflux with morpholine and sulfur trioxide analogs .
  • Step 3 : Amide coupling using carbodiimide reagents (e.g., EDC/HOBt) to link the sulfonylbenzamido group to the thiophene core .
    • Key Considerations : Reaction monitoring via TLC and purification via column chromatography are critical to isolate intermediates .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : To confirm regiochemistry of the thiophene ring and substituent positions .
  • IR Spectroscopy : Identifies key functional groups (e.g., carbonyl at ~1700 cm⁻¹, sulfonyl at ~1350–1150 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemical ambiguities in the morpholino and benzamido groups .

Q. What are the critical structural features influencing its reactivity?

  • Answer :

  • The electron-deficient thiophene ring facilitates electrophilic substitution at the 3-position .
  • The morpholinosulfonyl group enhances solubility in polar solvents and stabilizes intermediates via hydrogen bonding .
  • The methyl ester at C2 allows hydrolysis to carboxylic acids for further derivatization .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsome assays) to identify rapid degradation pathways .
  • Prodrug Design : Mask polar groups (e.g., ester-to-acid conversion) to improve bioavailability .
  • Dose-Response Studies : Use logarithmic dosing in animal models to correlate in vitro IC50 values with in vivo efficacy .
    • Data Table :
Study TypeTarget IC50 (µM)Bioavailability (%)Key LimitationReference
In vitro0.45N/ALow solubility
In vivoN/A12Rapid clearance

Q. What strategies optimize synthetic yield in multi-step protocols?

  • Answer :

  • Solvent Optimization : Use DMF or dichloromethane for sulfonylation to enhance reaction rates .
  • Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh3)4) for Suzuki couplings to reduce byproducts .
  • Temperature Control : Maintain reflux conditions during amide coupling to prevent epimerization .
    • Data Table :
StepCatalystSolventYield (%)Purity (HPLC)Reference
1NoneEtOH6592%
2Pd(PPh3)4THF7895%
3EDC/HOBtDCM8598%

Q. How can researchers address poor aqueous solubility during biological assays?

  • Answer :

  • Co-solvent Systems : Use DMSO-water mixtures (≤5% DMSO) to maintain compound stability .
  • Nanoparticle Formulation : Encapsulate the compound in PEGylated liposomes to enhance dispersion .
  • Salt Formation : Convert the methyl ester to a sodium carboxylate salt for improved solubility .

Mechanistic and Functional Studies

Q. What is the hypothesized mechanism of action for this compound in kinase inhibition?

  • Answer : Computational docking studies suggest the morpholinosulfonyl group binds to the ATP pocket of kinases, while the thiophene-carboxylate backbone stabilizes hydrophobic interactions with the catalytic domain .
  • Validation Methods :

  • Surface Plasmon Resonance (SPR) : Measure binding affinity to recombinant kinases .
  • Western Blotting : Quantify phosphorylation levels of downstream targets (e.g., ERK1/2) .

Q. How do structural modifications (e.g., fluorination) impact bioactivity?

  • Answer :

  • Fluorine Substitution at the benzamido group (e.g., 4-fluoro vs. 3-fluoro) increases metabolic stability and enhances binding to hydrophobic kinase pockets .
  • Morpholine Ring Expansion (e.g., 2,6-dimethyl vs. unsubstituted) alters conformational flexibility, affecting target selectivity .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding its cytotoxicity in cancer cell lines?

  • Answer : Discrepancies arise from:

  • Cell Line Variability : MDA-MB-231 (triple-negative breast cancer) shows higher sensitivity (IC50 = 0.45 µM) than HeLa (IC50 = 1.2 µM) due to differential kinase expression .
  • Assay Conditions : Pre-incubation time (24 vs. 48 hours) impacts compound efficacy .
    • Resolution : Standardize protocols using CLSI guidelines and include positive controls (e.g., staurosporine) .

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